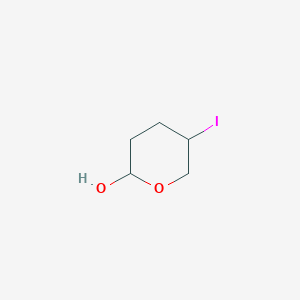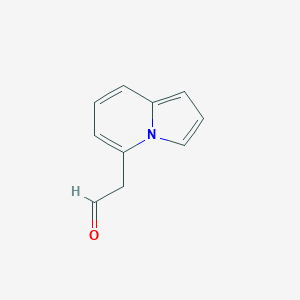
Ethyl(S)-2-bromo-4-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(S)-2-bromo-4-methylpentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a bromine atom, and a methyl group attached to a pentanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl(S)-2-bromo-4-methylpentanoate typically involves the esterification of 2-bromo-4-methylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solution.
Major Products Formed:
Substitution: Depending on the nucleophile, products such as 2-hydroxy-4-methylpentanoate or 2-amino-4-methylpentanoate can be formed.
Reduction: 2-bromo-4-methylpentanol.
Hydrolysis: 2-bromo-4-methylpentanoic acid and ethanol.
Scientific Research Applications
Ethyl(S)-2-bromo-4-methylpentanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to study the effects of brominated esters on biological systems, including their potential as enzyme inhibitors.
Material Science: It may be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Ethyl(S)-2-bromo-4-methylpentanoate involves its interaction with nucleophiles due to the presence of the electrophilic bromine atom. This makes it a useful reagent in substitution reactions. Additionally, the ester group can undergo hydrolysis or reduction, leading to the formation of various products that can participate in further chemical reactions.
Comparison with Similar Compounds
Ethyl 2-bromo-4-methylbutanoate: Similar structure but with a shorter carbon chain.
Methyl 2-bromo-4-methylpentanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-chloro-4-methylpentanoate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: Ethyl(S)-2-bromo-4-methylpentanoate is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro analogs. The specific stereochemistry (S-configuration) also adds to its uniqueness, potentially leading to different biological activities compared to its racemic or R-configured counterparts.
Properties
Molecular Formula |
C8H15BrO2 |
|---|---|
Molecular Weight |
223.11 g/mol |
IUPAC Name |
ethyl (2S)-2-bromo-4-methylpentanoate |
InChI |
InChI=1S/C8H15BrO2/c1-4-11-8(10)7(9)5-6(2)3/h6-7H,4-5H2,1-3H3/t7-/m0/s1 |
InChI Key |
CRWZYCOQBIFGSL-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CC(C)C)Br |
Canonical SMILES |
CCOC(=O)C(CC(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Amino-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione](/img/structure/B13116489.png)


![3,3-Dioctyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B13116508.png)
![4-Thioxo-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one](/img/structure/B13116510.png)


![N,5-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-7-amine](/img/structure/B13116523.png)

![2,3,8-Trimethylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13116549.png)

